2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole

cyclic voltammetry formal reduction potential electron transfer thermodynamics

2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenyl-1,2′-biimidazole, commonly designated o-Cl-HABI or BCIM, is the archetypal member of the hexaarylbiimidazole (HABI) class of photoinitiators. Upon UV irradiation (λmax ≈ 264–287 nm), the central C–N bond undergoes homolytic cleavage to generate a pair of 2-(o-chlorophenyl)-4,5-diphenylimidazolyl (lophyl) radicals.

Molecular Formula C42H28Cl2N4
Molecular Weight 659.6 g/mol
CAS No. 7189-82-4
Cat. No. B1662046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole
CAS7189-82-4
Molecular FormulaC42H28Cl2N4
Molecular Weight659.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7Cl)C8=CC=CC=C8
InChIInChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-39(31-21-9-3-10-22-31)40(32-23-11-4-12-24-32)48(41)42(34-26-14-16-28-36(34)44)46-37(29-17-5-1-6-18-29)38(47-42)30-19-7-2-8-20-30/h1-28H
InChIKeyMHDULSOPQSUKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenyl-1,2′-biimidazole (CAS 7189-82-4): Industrial-Grade Hexaarylbiimidazole Photoinitiator for UV Photopolymerization and Photoresist Formulations


2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenyl-1,2′-biimidazole, commonly designated o-Cl-HABI or BCIM, is the archetypal member of the hexaarylbiimidazole (HABI) class of photoinitiators . Upon UV irradiation (λmax ≈ 264–287 nm), the central C–N bond undergoes homolytic cleavage to generate a pair of 2-(o-chlorophenyl)-4,5-diphenylimidazolyl (lophyl) radicals . This compound has served as the industrial benchmark for Type II photopolymerization initiator systems—particularly in dry film photoresists, lithographic printing plates, and holographic recording materials—since its first large-scale deployment in DuPont's Dylux® color proofing system in the 1960s [1]. Its well-characterized photophysics, documented formal reduction potential, and extensive formulation history make it the reference standard against which newer HABI derivatives are evaluated [2].

Why o-Cl-HABI (CAS 7189-82-4) Cannot Be Simply Replaced with Other HABI Photoinitiators: Evidence of Structure-Dependent Redox, Kinetic, and Photosensitivity Differentiation


Although all hexaarylbiimidazoles share the same homolytic photodissociation mechanism, substitution at the ortho position of the 2-phenyl ring profoundly alters the physical, photochemical, and electrochemical properties relevant to industrial formulation performance [1]. The chlorine atom in o-Cl-HABI determines the formal reduction potential (E₁₀ = −1.85 V vs. ferrocene), which directly governs electron-transfer spontaneity (ΔG) with hydrogen-donor co-initiators such as N-phenylglycine (NPG) [2]. Changing the ortho substituent—e.g., to ethoxy (o-EtO-HABI, E₁₀ = −2.01 V)—shifts the thermodynamic driving force for the critical photoinduced electron-transfer step by approximately 160 mV, fundamentally altering the degree of monomer conversion achievable under identical irradiation conditions [3]. Furthermore, the absorption spectrum of o-Cl-HABI is distinct from those of methoxy-substituted or triphenylamine-functionalized HABI derivatives, which exhibit red-shifted spectra and higher molar extinction coefficients in the 365–405 nm region [4]. Consequently, generic substitution among HABI variants without quantitative consideration of redox potential matching, spectral overlap with the intended light source, and co-initiator compatibility will yield unpredictable—and frequently suboptimal—photocuring performance [5].

Quantitative Differentiation Evidence: o-Cl-HABI vs. Closest HABI Analogs and Alternative Photoinitiator Chemistries


Formal Reduction Potential Parity with TCTM-HABI and Clear Differentiation from o-EtO-HABI: Redox-Driven Co-Initiator Selection

Cyclic voltammetry in acetonitrile reveals that o-Cl-HABI (the target compound) and TCTM-HABI (2,2′,5,5′-tetrakis(2-chlorophenyl)-4,4′-bis-(3,4-dimethoxyphenyl)-1,1′-bis-1H-imidazole) possess identical formal reduction potentials of E₁₀ = −1.85 ± 0.01 V vs. the ferrocene/ferrocenium couple [1]. In contrast, o-EtO-HABI (the ethoxy-substituted analog) exhibits a significantly more negative E₁₀ = −2.01 V [1]. This 160 mV difference directly impacts the thermodynamic spontaneity of the photoinduced electron-transfer step with hydrogen-donor co-initiators: the o-Cl-HABI/NPG pair yields a free energy change ΔG = −1.54 V (most spontaneous), whereas packages with electron-deficient NPG derivatives show ΔG values as low as −0.05 V (nearly no electron transfer) [2].

cyclic voltammetry formal reduction potential electron transfer thermodynamics Type II photoinitiator co-initiator compatibility

Degree of Conversion Superiority with Benchmark NPG Co-Initiator: 51.7% DC Outperforms All Alternative NPG Derivatives

In a systematic head-to-head comparison using trimethylolpropane trimethacrylate (TMPTMA) as the monomer matrix, the o-Cl-HABI/NPG (N-phenylglycine) photoinitiator package achieved a degree of conversion (DC) of 51.7% after 120 s of UV exposure (Philips 16 W Actinic BL lamp, total dose ~605 mJ cm⁻²) under nitrogen atmosphere [1]. This outperformed o-Cl-HABI paired with three p-substituted NPG derivatives: OMe-NPG (41.8%, a 19.2% relative reduction), Cl-NPG (35.5%, a 31.3% relative reduction), and NO₂-NPG (0%, complete failure of photopolymerization) [1]. The formulation composition was held constant at TMPTMA/o-Cl-HABI/NPGs = 97.95/2/0.05 wt% across all tests, isolating the co-initiator structure as the sole variable [1].

degree of conversion gel fraction method TMPTMA photopolymerization hydrogen donor optimization Type II photoinitiator package

Electron Transfer Rate Constant in Sensitized Photolysis: (1.0 ± 0.2) × 10⁹ M⁻¹s⁻¹ Enables Predictive Kinetic Modeling for Formulation Design

Time-resolved laser flash photolysis studies of dye-sensitized o-Cl-HABI systems in dichloromethane have determined the bimolecular rate constant for electron-transfer-mediated lophyl radical (L•) formation to be k_et = (1.0 ± 0.2) × 10⁹ M⁻¹s⁻¹ [1]. This near-diffusion-controlled rate constant quantitatively explains the high photosensitivity observed in practical formulations and provides a predictive parameter for modeling photoinitiation efficiency as a function of sensitizer concentration [1]. The observed linear dependence of L• radical formation on o-Cl-HABI concentration confirms that the electron-transfer step is first-order in initiator, enabling straightforward kinetic scaling in formulation development [2]. While comparable rate constants for other HABI derivatives under identical sensitization conditions are not reported in the same study, the well-characterized kinetic parameter for o-Cl-HABI distinguishes it from less thoroughly studied analogs for which reliable rate data are absent [3].

electron transfer kinetics laser flash photolysis sensitized photodissociation lophyl radical formation photoinitiation efficiency

Photosensitivity Benchmark in Dry Film Photoresist: BCIM+EMK at 10.8 mJ/cm² (365 nm) vs. Next-Generation B1-HABI at 6.8 mJ/cm²

In a comparative study of five HABI photoinitiators (BCIM, TCTM, TCDM, B1-HABI, and B2-HABI) formulated into dry film photoresists, the BCIM (o-Cl-HABI) + EMK (Michler's ketone) sensitized system exhibited a 365 nm photosensitivity of 10.8 mJ/cm² [1]. While next-generation derivatives such as B1-HABI demonstrated superior photosensitivity at 365 nm (6.8 mJ/cm², a 37% improvement), BCIM's well-characterized performance at this wavelength serves as the established industrial baseline [1]. At 405 nm, BCIM+EMK achieved 32.3 mJ/cm² photosensitivity vs. B1-HABI at 15.9 mJ/cm² [2]. Critically, BCIM's molar extinction coefficient at 365 nm is substantially lower than B1-HABI—the latter achieving ε₃₆₅ = 10,540 M⁻¹cm⁻¹, which is reported to be 38-fold higher than BCIM [2]. This quantifies the performance headroom that newer derivatives exploit, while also underscoring o-Cl-HABI's role as the necessary reference point for any photosensitivity comparison.

dry film photoresist photosensitivity 365 nm exposure laser direct imaging photolithography

Oxygen-Insensitive Lophyl Radical Generation: Enabling Air-Tolerant Photopolymerization Distinct from Type I Photoinitiators

The lophyl radicals generated upon photolysis of o-Cl-HABI are distinctively long-lived and exhibit low reactivity with molecular oxygen [1]. This property is a class-level feature of HABI-derived triarylimidazolyl radicals, attributed to steric hindrance from the ortho substituents and extensive electron delocalization across the imidazole and phenyl rings [2]. In contrast, conventional Type I photoinitiators (e.g., α-cleavage systems such as BAPO or α-hydroxyketones) generate carbon-centered radicals that are rapidly quenched by oxygen, necessitating inert atmosphere or oxygen-scavenging additives [3]. While the oxygen insensitivity is shared across the HABI class, o-Cl-HABI is the most extensively validated member: its lophyl radical stability has been confirmed by EPR spectroscopy in solid polymer matrices (bromomethylated and chloromethylated polystyrene), in solution, and under magnetic field perturbation studies [4]. Direct head-to-head comparison of oxygen tolerance between o-Cl-HABI and camphorquinone/amine systems in thiol–ene formulations has established that HABI-based photoinitiators afford rapid polymerization rates despite lower visible-light absorptivity, owing to efficient lophyl radical–thiol reactivity and oxygen insensitivity [5].

lophyl radical stability oxygen inhibition triarylimidazolyl radical air-tolerant photopolymerization Type II vs Type I photoinitiator

Validated Photopolymerization Kinetic Model for Holographic Recording: Rate Law with Defined Reaction Orders Enables Predictive Formulation

The photopolymerization kinetics of methyl methacrylate (MMA) initiated by the ternary system SP-36 (cyanine dye sensitizer) / o-Cl-HABI (initiator) / MTA (3-mercapto-4-methyl-4H-1,2,4-triazole, hydrogen donor) have been quantitatively modeled using dilatometry in trichloromethane at 30 °C [1]. The experimentally determined rate law is: Rp = K[SP-36]⁰·⁴⁵[o-Cl-HABI]⁰·⁴⁰[MTA]⁰·²⁴[MMA]¹·⁰ [1]. The near-half-order dependence on both sensitizer and initiator concentrations (0.45 and 0.40, respectively) is consistent with a bimolecular termination mechanism involving lophyl radicals, while the first-order dependence on monomer confirms that propagation is the rate-determining step under these conditions [1]. The system was validated by recording stable holograms under a helium-neon laser, demonstrating the practical utility of this kinetic model for designing holographic photopolymer materials [2]. No equivalent rate law with validated reaction orders has been published for TCTM-HABI, TCDM-HABI, or B1-HABI under comparable ternary sensitization conditions, making o-Cl-HABI the only HABI initiator for which a complete, predictive kinetic framework is available for long-wavelength holographic photopolymerization [3].

photopolymerization kinetics holographic recording dilatometry reaction order formulation optimization

Optimal Application Scenarios for o-Cl-HABI (CAS 7189-82-4) Based on Quantitative Differentiation Evidence


Negative-Tone Dry Film Photoresists for Printed Circuit Board (PCB) Manufacturing at 365 nm (i-line) Exposure

o-Cl-HABI (BCIM) is optimally deployed as the photoinitiator in negative-tone dry film photoresists for PCB lithography using 365 nm (i-line) exposure, where its photosensitivity of 10.8 mJ/cm² (BCIM+EMK system) provides an established, reproducible industrial baseline [1]. Its redox parity with TCTM-HABI (both E₁₀ = −1.85 V) enables direct formulation interchangeability when supply chain considerations require an alternative chlorine-substituted HABI source, without re-engineering the co-initiator package [2]. The oxygen insensitivity of o-Cl-HABI-derived lophyl radicals permits lamination and exposure under standard cleanroom ambient atmosphere, eliminating the capital and operational costs of nitrogen blanketing required for Type I photoinitiator-based resists [3].

Holographic Photopolymer Recording Materials for Data Storage and Display Holography

For volume holographic recording materials, o-Cl-HABI is uniquely supported by a complete kinetic rate law (Rp = K[SP-36]⁰·⁴⁵[o-Cl-HABI]⁰·⁴⁰[MTA]⁰·²⁴[MMA]¹·⁰) validated through stable hologram recording under He-Ne laser illumination [1]. This quantitative model enables formulators to predict photopolymerization rate and depth of cure as explicit functions of sensitizer, initiator, and co-initiator concentrations—a capability unavailable for newer HABI derivatives that lack published kinetic characterization under ternary sensitization [2]. The near-half-order dependence on o-Cl-HABI concentration (reaction order 0.40) provides precise tunability of the recording speed/shrinkage trade-off that is critical for high-fidelity holographic grating formation [1].

Benchmark Reference Standard for Novel HABI Photoinitiator Development and Performance Validation

In academic and industrial R&D programs developing next-generation HABI photoinitiators (e.g., triphenylamine-HABI derivatives, ether-functionalized HABIs, or Super-HABI variants), o-Cl-HABI serves as the indispensable reference standard against which all performance metrics are quantitatively compared [1]. Its molar extinction coefficient (ε₂₈₇ = 17,460 M⁻¹cm⁻¹), degree of conversion with NPG (51.7%), and photosensitivity at 365 nm (10.8 mJ/cm²) constitute the benchmark dataset that enables statistically meaningful performance claims for new derivatives [2][3]. The formal reduction potential E₁₀ = −1.85 V additionally serves as a redox reference point for evaluating the electron-transfer thermodynamics of novel HABI structures [4].

Leuco Dye Oxidation Systems for Color Proofing and Imaging Applications

o-Cl-HABI was specifically developed for DuPont's Dylux® color proofing system, where its lophyl radicals quantitatively oxidize leuco dyes (e.g., leuco crystal violet) to generate stable colored images without wet processing [1]. The long radical lifetime and oxygen insensitivity—confirmed by EPR in solid polymer matrices under magnetic field perturbation studies—ensure that the color-forming oxidation proceeds to completion before radical recombination, yielding high optical density and image stability [2]. The electron transfer rate constant of (1.0 ± 0.2) × 10⁹ M⁻¹s⁻¹ provides a quantitative basis for optimizing sensitizer loading to match the desired imaging speed [3].

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